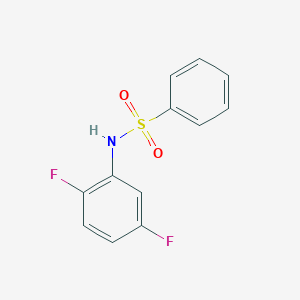
isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate, also known as KMUP-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a furoylamino-substituted thiophene derivative that has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate is not yet fully understood. However, it has been proposed that the compound exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways that are involved in inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of NF-κB, a transcription factor that plays a crucial role in inflammation. Additionally, isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate has been found to inhibit angiogenesis by suppressing the activity of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). It has also been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate in lab experiments is its high potency. It has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate. One potential area of research is the use of isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate in the treatment of neurodegenerative diseases. Another area of research is the development of more efficient synthesis methods for isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate to improve its availability for research. Additionally, further studies are needed to fully understand the mechanism of action of isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate and its potential applications in various fields.
In conclusion, isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate is a novel compound that has shown promising results in various studies. Its potential therapeutic applications make it an interesting area of research for scientists. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate have been discussed in this paper.
Métodos De Síntesis
Isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate can be synthesized by reacting 5-methyl-3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with isopropyl 4-ethyl-2-aminobenzoate to obtain the desired compound. The compound can be further purified using column chromatography.
Aplicaciones Científicas De Investigación
Isopropyl 4-ethyl-2-(2-furoylamino)-5-methyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
propan-2-yl 4-ethyl-2-(furan-2-carbonylamino)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-5-11-10(4)22-15(13(11)16(19)21-9(2)3)17-14(18)12-7-6-8-20-12/h6-9H,5H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVVIRPMUWTIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-ethyl-2-[(furan-2-ylcarbonyl)amino]-5-methylthiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5692822.png)

![2-(2,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5692829.png)

![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)



![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)
![3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)
![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)
![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)

